2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate
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Overview
Description
2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate is an organic compound with a complex structure that includes both benzyloxy and hydroxyacetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate typically involves the reaction of benzyloxy compounds with hydroxyacetate derivatives. One common method is the esterification of 2-hydroxyacetic acid with 2-(benzyloxy)-2-oxoethyl chloride under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid, while reduction of the carbonyl group results in the formation of alcohols .
Scientific Research Applications
2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate involves its hydrolysis to release benzyloxy and hydroxyacetate moieties. The molecular targets and pathways involved depend on the specific application. For example, in biological systems, esterases may catalyze the hydrolysis of the compound, leading to the release of active metabolites .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate: Similar structure but includes an amino group.
Uniqueness
2-(Benzyloxy)-2-oxoethyl 2-hydroxyacetate is unique due to its combination of benzyloxy and hydroxyacetate groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C11H12O5 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl) 2-hydroxyacetate |
InChI |
InChI=1S/C11H12O5/c12-6-10(13)16-8-11(14)15-7-9-4-2-1-3-5-9/h1-5,12H,6-8H2 |
InChI Key |
QWBRAOBZDBEOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC(=O)CO |
Origin of Product |
United States |
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